Unique Lys745 Hydrogen Bond vs. Brigatinib
Molecular docking analysis revealed that while EGFR-IN-78 (A5) exhibits a binding pattern similar to that of brigatinib, it possesses a critical differentiation: in addition to forming two hydrogen bonds with the Met793 residue, EGFR-IN-78 also forms an additional hydrogen bond with the Lys745 residue of EGFR [1]. This extra interaction is hypothesized to contribute to its potent inhibitory activity against the EGFRdel19/T790M/C797S triple mutant, a feature not observed in the brigatinib-EGFR complex.
| Evidence Dimension | Hydrogen bonding interactions with EGFR |
|---|---|
| Target Compound Data | Hydrogen bonds with Met793 (two) and Lys745 (one) |
| Comparator Or Baseline | Brigatinib: Hydrogen bonds with Met793 (similar pattern) but no reported bond with Lys745 |
| Quantified Difference | Presence vs. absence of Lys745 hydrogen bond |
| Conditions | Molecular docking simulation with EGFR crystal structure |
Why This Matters
This additional binding interaction provides a structural rationale for selecting EGFR-IN-78 over brigatinib in studies focused on disrupting EGFR C797S mutant kinase activity, potentially leading to more effective inhibition.
- [1] Mao YZ, Xi XX, Zhao HY, Zhang YL, Zhang SQ. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors. Bioorg Med Chem Lett. 2023;91:129381. doi:10.1016/j.bmcl.2023.129381 View Source
